molecular formula C20H16N2O4S2 B2557961 N-(4-(benzofuran-2-yl)thiazol-2-yl)-2-(benzylsulfonyl)acetamide CAS No. 923386-15-6

N-(4-(benzofuran-2-yl)thiazol-2-yl)-2-(benzylsulfonyl)acetamide

Cat. No.: B2557961
CAS No.: 923386-15-6
M. Wt: 412.48
InChI Key: GIEXGDPRHMAYAE-UHFFFAOYSA-N
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Description

N-(4-(benzofuran-2-yl)thiazol-2-yl)-2-(benzylsulfonyl)acetamide is a useful research compound. Its molecular formula is C20H16N2O4S2 and its molecular weight is 412.48. The purity is usually 95%.
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Scientific Research Applications

Antimalarial and Antiviral Applications

N-(phenylsulfonyl)acetamide derivatives, including compounds similar to N-(4-(benzofuran-2-yl)thiazol-2-yl)-2-(benzylsulfonyl)acetamide, have been extensively studied for their antimalarial activity. These compounds, upon reactivity investigation, form various derivatives, including aminothiazole, aminooxazole, 2H-benzo[b][1,4]oxazin-3-yl, and others. One such derivative, Sulphonamide 6a, demonstrated significant antimalarial activity with an IC50 value of 1.2µM. Additionally, the same compounds have been theorized for potential use against COVID-19 due to their molecular docking study showing small energy affinity against viral proteins (Fahim & Ismael, 2021).

Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Inhibition

Derivatives of this compound, like N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, have been identified as potent inhibitors of PI3Kα and mTOR, both in vitro and in vivo. Modifications to the benzothiazole ring, such as substituting it with other heterocycles, have been explored to enhance metabolic stability and reduce deacetylation, maintaining the compound's inhibitory efficacy (Stec et al., 2011).

Antimicrobial and Antitubercular Activity

Novel derivatives of this compound have demonstrated considerable antimicrobial and antitubercular activities. For instance, compounds like 3-(substituted benzylsulfonyl)-5-(4-isopropylthiazol-2-yl)-4-phenyl-4H-1,2,4-triazoles and isopropyl thiazole-derived Schiff bases were found to be effective against various bacterial strains, including Mycobacterium tuberculosis H37Rv, with some compounds exhibiting higher activity than standard drugs like isoniazid (Kumar, Prasad, & Chandrashekar, 2013).

Photophysical Properties

The photophysical properties of N-(benzo[d]thiazol-2-yl) acetamide crystals, a compound structurally similar to this compound, have been explored. These compounds, depending on the substituent in the benzothiazole moiety, form distinct hydrogen bond assemblies, influencing their photophysical behavior. This property is significant in understanding the material's behavior under different conditions and can be critical in designing materials for specific optical applications (Balijapalli et al., 2017).

Properties

IUPAC Name

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-benzylsulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S2/c23-19(13-28(24,25)12-14-6-2-1-3-7-14)22-20-21-16(11-27-20)18-10-15-8-4-5-9-17(15)26-18/h1-11H,12-13H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIEXGDPRHMAYAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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